Acyl carrier protein (65-74)

Solid-phase peptide synthesis Difficult sequences Aggregation

Acyl Carrier Protein (65–74), CAS 66851-75-0 (sequence H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH, VQAAIDYING), is a synthetic decapeptide fragment corresponding to residues 65 through 74 of the acyl carrier protein (ACP), a central cofactor in fatty acid biosynthesis. Unlike full-length ACP or alternative peptide fragments, this specific sequence is widely adopted as a benchmark 'difficult sequence' in solid-phase peptide synthesis (SPPS) methodology development due to its pronounced on-resin aggregation and β-sheet formation propensity, which pose unique synthetic challenges not observed with shorter ACP fragments or typical 10-mer peptides.

Molecular Formula C47H74N12O16
Molecular Weight 1063.2 g/mol
CAS No. 66851-75-0
Cat. No. B550160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcyl carrier protein (65-74)
CAS66851-75-0
SynonymsACP (65-74)
acyl carrier protein (65-74)
Molecular FormulaC47H74N12O16
Molecular Weight1063.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N
InChIInChI=1S/C47H74N12O16/c1-9-22(5)37(58-40(68)25(8)52-39(67)24(7)53-42(70)28(15-16-32(48)61)54-45(73)36(50)21(3)4)46(74)57-31(19-34(63)64)43(71)55-29(17-26-11-13-27(60)14-12-26)44(72)59-38(23(6)10-2)47(75)56-30(18-33(49)62)41(69)51-20-35(65)66/h11-14,21-25,28-31,36-38,60H,9-10,15-20,50H2,1-8H3,(H2,48,61)(H2,49,62)(H,51,69)(H,52,67)(H,53,70)(H,54,73)(H,55,71)(H,56,75)(H,57,74)(H,58,68)(H,59,72)(H,63,64)(H,65,66)/t22-,23-,24-,25-,28-,29-,30-,31-,36-,37-,38-/m0/s1
InChIKeyOBUGXZVDQXDGTF-VEJNRXSDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Acyl Carrier Protein (65-74) CAS 66851-75-0: Key Differentiators for Scientific Procurement and Research Selection


Acyl Carrier Protein (65–74), CAS 66851-75-0 (sequence H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH, VQAAIDYING), is a synthetic decapeptide fragment corresponding to residues 65 through 74 of the acyl carrier protein (ACP), a central cofactor in fatty acid biosynthesis . Unlike full-length ACP or alternative peptide fragments, this specific sequence is widely adopted as a benchmark 'difficult sequence' in solid-phase peptide synthesis (SPPS) methodology development due to its pronounced on-resin aggregation and β-sheet formation propensity, which pose unique synthetic challenges not observed with shorter ACP fragments or typical 10-mer peptides [1]. Additionally, the C-terminal amide variant (ACP(65-74)-NH2) has recently emerged as a building block for multiresponsive self-healing physical gels, distinguishing it from other ACP-derived peptides that lack such material science utility [2].

Why Generic Substitution of Acyl Carrier Protein (65-74) Fails: Evidence-Based Risks for Non-Equivalent Analogs


Generic substitution of Acyl Carrier Protein (65–74) with other ACP fragments, scrambled sequences, or even the free acid form for amide-requiring applications is not scientifically valid. The full-length VQAAIDYING decapeptide exhibits aggregation behavior that is significantly more prominent than any of its shorter intermediary fragments, as demonstrated by HRMAS-NMR and EPR studies [1]. In SPPS, ACP(65–74) yields markedly lower crude purity than other 10-mer peptides such as enkephalin and β-amyloid under identical coupling conditions, confirming its unique synthetic difficulty [2]. Furthermore, material science applications exploiting self-healing gel properties are strictly dependent on the C-terminal amide form (ACP(65–74)-NH2); the free acid variant does not exhibit comparable multiresponsive gelation behavior [3]. Substituting any alternative peptide—whether a truncated fragment, a mutated sequence, or the wrong terminal functionality—will produce quantitatively different aggregation, purity, and gelation outcomes, invalidating cross-study comparisons and compromising experimental reproducibility.

Quantitative Differential Evidence for Acyl Carrier Protein (65-74) CAS 66851-75-0 Against Closest Comparators


On-Resin Aggregation Propensity of ACP(65-74) Exceeds All Shorter Intermediary Fragments

The full-length ACP(65–74) decapeptide (VQAAIDYING) displays aggregation that is significantly more prominent than any of its shorter intermediary fragments. HRMAS-NMR and EPR studies on resin-bound peptides demonstrated that strong peptide chain aggregation was observed predominantly for the complete VQAAIDYING segment, while the intermediate fragments showed reduced aggregation under identical conditions of peptide loading (up to 80%) and solvent systems (CDCl₃ and DMSO) [1]. This provides direct experimental evidence that the full decapeptide—not its constituent sub-sequences—is the relevant species for evaluating synthetic difficulty and resin solvation behavior.

Solid-phase peptide synthesis Difficult sequences Aggregation HRMAS-NMR EPR spectroscopy

Comparative SPPS Purity: ACP(65-74) Yields Significantly Lower Crude Purity Than Other 10-mer Peptides

Under identical SPPS conditions using both piperidine and 4-Me-piperidine for Fmoc deprotection, ACP(65–74) (VQAAIDYING) consistently yields lower crude purity than three other well-studied 10-mer peptides. With piperidine, ACP(65–74) achieved 83.6% purity, compared to 92.3% for (Enkephalin)₂, 91.7% for LHRH, and 93.6% for β-Amyloid(25–34). With 4-Me-piperidine, ACP(65–74) reached 84.0% versus 92.5%, 91.2%, and 93.5%, respectively [1]. This purity deficit of approximately 8–10 percentage points confirms that ACP(65–74) is substantially more challenging to assemble than representative 10-mer sequences, justifying its exclusive status as the preferred benchmark difficult peptide for coupling reagent evaluation.

Solid-phase peptide synthesis Coupling reagents Difficult sequences Piperidine 4-Me-piperidine

Microwave SPPS Scalability: Crude Purity of ACP(65-74) Achieves 97% at 0.25 mmol and 91% at 2.0 mmol Scale

The ACP(65–74) amide (VQAAIDYING-NH2) was synthesized by microwave-assisted Fmoc-SPPS at two distinct scales on a Biotage® Initiator+ Alstra™ fully automated synthesizer [1]. At 0.25 mmol scale (Rink amide AM polystyrene resin, 1.1 mmol/g loading), the crude purity was 97%. At 2.0 mmol scale (resin loading 0.79 mmol/g), the crude purity was 91%. This purity–scale relationship establishes a quantifiable procurement specification: users can expect >95% crude purity at sub-millimole scale and >90% at multi-millimole scale when using optimized microwave protocols. The 6-percentage-point purity drop at 8× scale increase provides a realistic quality benchmark against which alternative synthesis providers or in-house protocols can be evaluated.

Microwave peptide synthesis Scale-up Difficult sequences Crude purity Biotage Initiator+ Alstra

Unique Multiresponsive Self-Healing Gel Formation Exclusive to ACP(65-74)-NH2

The C-terminal amide form, ACP(65–74)-NH2 (CAS 145790-78-9), at 3% w/v spontaneously forms self-healing physical gels in water, glycerol carbonate (GC), and water/GC mixtures [1]. All gels exhibited fully reversible pH-responsive sol-to-gel transitions and temperature-dependent rheological properties. The gels in water displayed thermoresponsive behavior analogous to thermoresponsive polymer solutions. Spectroscopic characterization (CD, FTIR, fluorescence) revealed β-sheet structures and amyloid aggregates underlying the gel network. This multiresponsive gelation behavior has not been reported for the free acid form (CAS 66851-75-0) or for any other ACP-derived peptide fragment, representing a class-level differentiation that extends the utility of this compound beyond traditional biochemical research into smart materials applications.

Self-healing gels Peptide gelators Amyloid aggregation Multiresponsive materials Green chemistry

Synthesis By-Product Profile of ACP(65-74) Mapped by Tandem Mass Spectrometry for Quality Control

A systematic ion-spray tandem mass spectrometry (MS/MS) analysis of the crude products from Boc-chemistry SPPS of ACP(65–74) identified and structurally characterized the major by-products [1]. The crude product contained one major component (the desired ACP(65–74)), one significant minor component (incomplete deprotection of Asp70), and several trace-level by-products arising from succinimide formation at Asp70, succinimide formation at Asn73, acylation of the Tyr71 phenolic hydroxyl (leading to a branched heptadecapeptide), and tert-butylation of the decapeptide. Notably absent were deletion peptides and other common SPPS side-products, demonstrating the refined synthetic method. This by-product catalog provides a unique reference standard for quality control that is specific to ACP(65–74); no such comprehensive MS/MS characterization exists for alternative ACP fragments or scrambled sequences, making batch-to-batch purity assessment more reliable for this compound.

Tandem mass spectrometry By-product identification Quality control Solid-phase peptide synthesis ACP(65-74)

Evidence-Based Application Scenarios for Acyl Carrier Protein (65-74) CAS 66851-75-0


Benchmark Difficult Sequence for SPPS Reagent and Resin Evaluation

ACP(65–74) is the preferred model peptide for evaluating novel coupling reagents, deprotection cocktails, and solid support performance because it consistently yields lower crude purity than other 10-mer peptides under identical conditions, providing greater discriminatory power. The 8–10 percentage-point purity deficit relative to enkephalin, LHRH, and β-amyloid [1] ensures that incremental reagent improvements are detectable, whereas easier sequences would show ceiling effects. Its well-characterized on-resin aggregation behavior [2] further makes it indispensable for testing resin solvation properties and anti-aggregation additives.

Quality Control Reference Standard for Synthetic Peptide Production

The comprehensive MS/MS characterization of ACP(65–74) synthetic by-products—including Asp70 incomplete deprotection, succinimide formation at Asp70 and Asn73, Tyr71 acylation, and tert-butylation—provides a uniquely detailed impurity reference map [1]. QC laboratories can use this catalog to validate analytical methods (HPLC, LC-MS) and establish batch acceptance criteria specific to this sequence. The established microwave SPPS purity benchmarks of 97% (0.25 mmol) and 91% (2.0 mmol) [2] provide quantitative targets for evaluating supplier quality.

Peptide-Based Self-Healing and Multiresponsive Soft Materials Development

The C-terminal amide variant ACP(65–74)-NH2 at 3% w/v forms self-healing physical gels with pH-responsive reversible sol-to-gel transitions and temperature-dependent rheological properties in water, glycerol carbonate, and mixed solvent systems [1]. This behavior enables applications in green multiresponsive materials, injectable gels, and amyloid fibrillation research. Critically, only the amide form exhibits this gelation; the free acid form (CAS 66851-75-0) does not produce comparable self-supporting gels, making correct product selection essential.

Radiolabeled Peptide Synthesis Optimization for PET Imaging Probes

ACP(65–74) (VQAAIDYING) serves as a model substrate for optimizing solid-phase ¹⁸F-radiolabeling conditions. Studies using seven commercially available resins and 4-[¹⁸F]fluorobenzoic acid conjugation achieved radiochemical yields of 18.8 ± 1.5% under optimized heated conditions (37 °C) [1], demonstrating its utility as a test sequence for developing PET tracer synthesis protocols. The sequence's well-documented aggregation properties make it a stringent test case for radiolabeling efficiency across diverse solid supports.

Quote Request

Request a Quote for Acyl carrier protein (65-74)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.